molecular formula C12H13NO2S B2979487 N-(5,7-Dihydro-4H-thieno[2,3-c]pyran-7-ylmethyl)but-2-ynamide CAS No. 2411302-72-0

N-(5,7-Dihydro-4H-thieno[2,3-c]pyran-7-ylmethyl)but-2-ynamide

Cat. No. B2979487
CAS RN: 2411302-72-0
M. Wt: 235.3
InChI Key: DAMXCZGNKWMAGT-UHFFFAOYSA-N
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Description

N-(5,7-Dihydro-4H-thieno[2,3-c]pyran-7-ylmethyl)but-2-ynamide, also known as THIP, is a compound that has been extensively studied for its potential therapeutic applications. THIP belongs to the class of compounds known as GABA analogs, which act on the GABAergic system in the brain.

Scientific Research Applications

N-(5,7-Dihydro-4H-thieno[2,3-c]pyran-7-ylmethyl)but-2-ynamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of neurological disorders, such as epilepsy and anxiety. N-(5,7-Dihydro-4H-thieno[2,3-c]pyran-7-ylmethyl)but-2-ynamide acts on the GABAergic system in the brain, which is responsible for regulating neuronal activity. By enhancing the activity of GABA receptors, N-(5,7-Dihydro-4H-thieno[2,3-c]pyran-7-ylmethyl)but-2-ynamide has been shown to reduce seizure activity and anxiety in animal models.

Mechanism of Action

N-(5,7-Dihydro-4H-thieno[2,3-c]pyran-7-ylmethyl)but-2-ynamide acts as a GABA analog, binding to and activating GABA receptors in the brain. GABA is the primary inhibitory neurotransmitter in the brain, and its activation leads to a decrease in neuronal activity. By enhancing the activity of GABA receptors, N-(5,7-Dihydro-4H-thieno[2,3-c]pyran-7-ylmethyl)but-2-ynamide increases the inhibitory tone in the brain, leading to a reduction in seizure activity and anxiety.
Biochemical and Physiological Effects:
N-(5,7-Dihydro-4H-thieno[2,3-c]pyran-7-ylmethyl)but-2-ynamide has been shown to have a number of biochemical and physiological effects. In animal models, N-(5,7-Dihydro-4H-thieno[2,3-c]pyran-7-ylmethyl)but-2-ynamide has been shown to reduce seizure activity, anxiety, and depression. N-(5,7-Dihydro-4H-thieno[2,3-c]pyran-7-ylmethyl)but-2-ynamide has also been shown to have analgesic properties, reducing pain in animal models. Additionally, N-(5,7-Dihydro-4H-thieno[2,3-c]pyran-7-ylmethyl)but-2-ynamide has been shown to have sedative effects, making it a potential candidate for the treatment of insomnia.

Advantages and Limitations for Lab Experiments

N-(5,7-Dihydro-4H-thieno[2,3-c]pyran-7-ylmethyl)but-2-ynamide has a number of advantages for lab experiments. It is readily available and relatively easy to synthesize. N-(5,7-Dihydro-4H-thieno[2,3-c]pyran-7-ylmethyl)but-2-ynamide has also been extensively studied, with a large body of literature available on its properties and potential therapeutic applications. However, N-(5,7-Dihydro-4H-thieno[2,3-c]pyran-7-ylmethyl)but-2-ynamide also has some limitations for lab experiments. It has been shown to have a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid adverse effects. Additionally, N-(5,7-Dihydro-4H-thieno[2,3-c]pyran-7-ylmethyl)but-2-ynamide has been shown to have a short half-life, which may limit its usefulness in some experimental settings.

Future Directions

There are a number of potential future directions for research on N-(5,7-Dihydro-4H-thieno[2,3-c]pyran-7-ylmethyl)but-2-ynamide. One area of interest is in the development of novel analogs with improved properties, such as increased potency or longer half-life. Additionally, there is interest in exploring the potential therapeutic applications of N-(5,7-Dihydro-4H-thieno[2,3-c]pyran-7-ylmethyl)but-2-ynamide in a range of neurological disorders, such as Parkinson's disease and schizophrenia. Finally, there is interest in exploring the potential use of N-(5,7-Dihydro-4H-thieno[2,3-c]pyran-7-ylmethyl)but-2-ynamide in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of N-(5,7-Dihydro-4H-thieno[2,3-c]pyran-7-ylmethyl)but-2-ynamide involves the reaction of 4-chlorobutyryl chloride with 5,7-dihydro-4H-thieno[2,3-c]pyran-4-one in the presence of a base. The resulting intermediate is then reacted with propargylamine to yield N-(5,7-Dihydro-4H-thieno[2,3-c]pyran-7-ylmethyl)but-2-ynamide. This method is relatively simple and efficient, making N-(5,7-Dihydro-4H-thieno[2,3-c]pyran-7-ylmethyl)but-2-ynamide readily available for research purposes.

properties

IUPAC Name

N-(5,7-dihydro-4H-thieno[2,3-c]pyran-7-ylmethyl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S/c1-2-3-11(14)13-8-10-12-9(4-6-15-10)5-7-16-12/h5,7,10H,4,6,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMXCZGNKWMAGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1C2=C(CCO1)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-({4h,5h,7h-Thieno[2,3-c]pyran-7-yl}methyl)but-2-ynamide

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